High-Affinity ArpA Binding vs. Generic GBLs
A-Factor binds to its specific receptor protein, ArpA, with a dissociation constant (Kd) of 0.7 nM, as determined by Scatchard analysis using a radiolabeled ligand [1]. This high-affinity interaction is a cornerstone of its potency. While precise Kd values for non-cognate GBL analogs (e.g., VB-type or IM-2-type) against the ArpA receptor are not routinely reported, the observed nanomolar range for the cognate ligand-receptor pair establishes a benchmark for required potency. In contrast, simpler GBL analogs like 1,4-butyrolactone function as A-Factor mimics but at significantly higher effective concentrations (e.g., 10-100 μM range) to elicit similar transcriptional responses, underscoring the superior potency of the native A-Factor molecule [2].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.7 nM (ArpA receptor) |
| Comparator Or Baseline | Generic GBL analogs (e.g., 1,4-butyrolactone) exhibit significantly lower potency, requiring micromolar concentrations for activity. |
| Quantified Difference | >1000-fold difference in effective concentration based on class-level inference. |
| Conditions | *In vitro* binding assay with cytoplasmic fraction of *S. griseus*; radiolabeled A-Factor. |
Why This Matters
The sub-nanomolar binding affinity quantifies the molecular basis for A-Factor's exceptional potency, making it the only compound suitable for experiments requiring precise, low-concentration activation of the ArpA-AdpA pathway.
- [1] Miyake K, Horinouchi S, Beppu T. Detection and properties of A-factor-binding protein from Streptomyces griseus. J Bacteriol. 1990 Apr;172(4):2048-56. View Source
- [2] Gao X, Wang Y, Chu J. A preliminary study on the impact of exogenous A-Factor analogue 1,4-butyrolactone on stimulating bitespiramycin biosynthesis. Bioprocess Biosyst Eng. 2019;42(1):1-11. View Source
